molecular formula C17H21N3O2 B11742716 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine

2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine

Cat. No.: B11742716
M. Wt: 299.37 g/mol
InChI Key: SBMIKSLQBMNSSR-UHFFFAOYSA-N
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Description

2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine is a chemical compound with the molecular formula C17H21N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group that has a diethoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Phenyl Group: The phenyl group with a diethoxymethyl substituent can be introduced via a Heck reaction, where a halogenated pyrimidine reacts with a styrene derivative in the presence of a palladium catalyst.

    Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the phenyl group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(Methoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
  • 2-{2-[4-(Ethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
  • 2-{2-[4-(Propoxymethyl)phenyl]ethenyl}pyrimidin-4-amine

Uniqueness

2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine is unique due to its specific diethoxymethyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-[2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine

InChI

InChI=1S/C17H21N3O2/c1-3-21-17(22-4-2)14-8-5-13(6-9-14)7-10-16-19-12-11-15(18)20-16/h5-12,17H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

SBMIKSLQBMNSSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=NC=CC(=N2)N)OCC

Origin of Product

United States

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